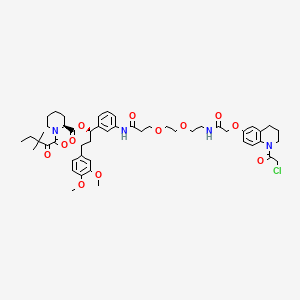
KB02-Slf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
KB02-SLF是通过一系列化学反应合成的,这些反应涉及将FKBP12的合成配体(SLF)与亲电子侦察片段偶联 . 合成路线通常包括以下步骤:
SLF配体的形成: SLF配体是通过一系列反应合成的,这些反应引入了与FKBP12结合所需的官能团。
与侦察片段的偶联: 然后将SLF配体与靶向蛋白质上半胱氨酸残基的亲电子侦察片段偶联.
纯化和表征: 使用色谱技术纯化最终产物,并使用光谱方法表征其结构和纯度.
化学反应分析
KB02-SLF经历了几种类型的化学反应,包括:
这些反应中常用的试剂和条件包括:
亲电子侦察片段: 这些片段被设计成与目标蛋白上的半胱氨酸残基反应.
蛋白酶体抑制剂: 这些抑制剂用于研究降解途径并确认蛋白酶体的参与.
科学研究应用
KB02-SLF具有广泛的科学研究应用,包括:
作用机制
该化合物与FKBP12结合,并通过共价修饰E3连接酶DCAF16,将其导向蛋白酶体进行降解 . 此过程涉及以下步骤:
与FKBP12结合: SLF配体与FKBP12结合,形成复合物.
DCAF16的共价修饰: 亲电子侦察片段共价修饰E3连接酶DCAF16.
蛋白酶体介导的降解: 修饰的DCAF16将FKBP12导向蛋白酶体进行降解.
相似化合物的比较
KB02-SLF在通过共价修饰DCAF16选择性降解核FKBP12方面是独一无二的 . 类似的化合物包括:
KB03-SLF: 包含一个氯乙酰胺侦察片段.
KB05-SLF: 包含一个丙烯酰胺侦察片段.
ARV-771: 另一种靶向不同蛋白质进行降解的PROTAC.
生物活性
KB02-SLF is a bifunctional compound designed as a proteolysis-targeting chimera (PROTAC) that facilitates the degradation of specific proteins within cells. Its mechanism of action primarily involves the selective degradation of nuclear-localized FKBP12, a protein associated with various cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Electrophilic Nature and Protein Interaction
This compound operates through a unique mechanism that involves covalent modification of target proteins. The compound contains an electrophilic chloroacetamide moiety that is critical for its activity. This warhead enables this compound to engage with cysteine residues on target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway.
- Target Protein : FKBP12
- Mechanism : Covalent modification → Polyubiquitination → Proteasomal degradation
Experimental Findings
Research has demonstrated that this compound effectively reduces levels of nuclear FKBP12 in human cell lines such as HEK293T and MDA-MB-231. Notably, the degradation process is concentration-dependent, with effective concentrations ranging from 0.5 to 5 μM, while higher concentrations exhibit varied effects due to the predominance of binary over ternary complexes in PROTAC mechanisms .
Key Data Table: Concentration-Dependent Effects of this compound on FKBP12 Degradation
| Concentration (μM) | Time (h) | Effect on Nuclear FKBP12 |
|---|---|---|
| 0.5 | 24 | Moderate reduction |
| 2 | 8 | Significant reduction |
| 5 | 4 | Sustained reduction |
| 10 | 24 | Variable effects |
Study 1: Mechanistic Insights into FKBP12 Degradation
In a pivotal study, researchers utilized HEK293T cells to investigate the effects of this compound on FKBP12 levels. The results indicated that:
- Polyubiquitination : this compound induced polyubiquitination specifically in nuclear FKBP12 but did not affect cytosolic FKBP12 .
- Inhibition Studies : The degradation was inhibited by proteasome inhibitors such as MG132, confirming the proteasomal pathway's involvement in this process .
Study 2: Role of DCAF16 in Mediating Degradation
Further investigations highlighted the role of DCAF16, a substrate receptor component of Cullin-RING E3 ligases, in mediating the effects of this compound:
- Enrichment Studies : DCAF16 was found to be significantly enriched in cells treated with this compound compared to controls, indicating its involvement in the targeted degradation mechanism .
- Functional Assays : Knockout studies demonstrated that cells lacking DCAF16 were resistant to this compound-induced FKBP12 degradation, underscoring DCAF16's essential role .
Key Data Table: Impact of DCAF16 on this compound Activity
| Cell Line | DCAF16 Status | Effect of this compound on FKBP12 Degradation |
|---|---|---|
| HEK293T | +/+ | Effective degradation |
| HEK293T | -/- | No degradation |
| MDA-MB-231 | +/+ | Effective degradation |
| MDA-MB-231 | -/- | No degradation |
属性
IUPAC Name |
[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBKEQXKMMRPL-WVILEFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65ClN4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














